2'-Methoxyflavone

Vue d'ensemble

Description

2’-Methoxyflavone is a flavone compound that can be isolated from the plant Hypericum riparium . Flavones are a class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxyflavone can be achieved through various methods. One common approach is the Allan-Robinson synthesis, which involves the condensation of an o-hydroxyacetophenone with a benzaldehyde derivative . The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods: Industrial production of 2’-Methoxyflavone often involves the extraction from natural sources like Hypericum riparium . The extraction process includes solvent extraction followed by purification steps such as column chromatography and recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Methoxyflavone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the flavone ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include hydroxylated flavones, demethylated flavones, and various substituted derivatives .

Applications De Recherche Scientifique

Anticancer Activity

2'-Methoxyflavone has shown significant anticancer properties across various studies. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Cell Proliferation Inhibition : Research indicates that this compound exhibits potent inhibitory effects on cell proliferation in human leukemia cell lines, such as HL60 cells. The compound's IC50 values have been reported between 39 and 48 μM, demonstrating its effectiveness as an anticancer agent .

- Mechanism of Action : The compound induces apoptosis through the up-regulation of p21 expression and affects the cell cycle by causing arrest at the G2/M phase. This suggests that this compound may act through multiple pathways to exert its anticancer effects .

- Selectivity : Studies have highlighted the selectivity of this compound towards cancer cells over normal cells, with a selectivity index greater than 10, indicating a promising therapeutic profile .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models, particularly concerning its ability to protect neuronal cells from damage.

- Cell Viability Enhancement : In experiments involving HeLa and SH-SY5Y cells exposed to DNA-alkylating agents, this compound demonstrated significant protective effects, preventing decreases in cell viability. This suggests that it may help mitigate neurodegenerative processes .

- Mechanisms Involved : The compound appears to reduce the synthesis and accumulation of poly (ADP-ribose) polymer, which is involved in cellular stress responses, thereby protecting cortical neurons against excitotoxicity induced by NMDA .

Modulation of Apoptosis

This compound has been identified as a modulator of apoptosis through its interaction with death receptors and mitochondrial pathways.

- TRAIL-Induced Apoptosis : In studies involving human leukemic MOLT-4 cells, methoxyflavone derivatives enhanced TRAIL-induced apoptosis. This indicates that these compounds can potentiate apoptotic signaling pathways, making them relevant for therapeutic strategies against leukemia .

Pharmacological Effects

Beyond its anticancer and neuroprotective roles, this compound has been associated with various pharmacological effects:

- Anti-inflammatory Properties : Research suggests that methoxylated flavones may exhibit anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions .

- Hypolipidemic Effects : Some studies have indicated that extracts enriched with methoxyflavones can lower lipid levels, suggesting a role in managing hyperlipidemia .

Data Summary Table

Mécanisme D'action

The mechanism of action of 2’-Methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .

Comparaison Avec Des Composés Similaires

- 3’-Methoxyflavone

- 4’-Methoxyflavone

- 2’,5’-Dimethoxyflavone

- 3’,4’,5’-Trimethoxyflavone

Activité Biologique

2'-Methoxyflavone (2-MF) is a member of the flavonoid family, characterized by its methoxy group at the 2' position of the flavone backbone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Herein, we will explore its biological activity through detailed research findings, case studies, and data tables.

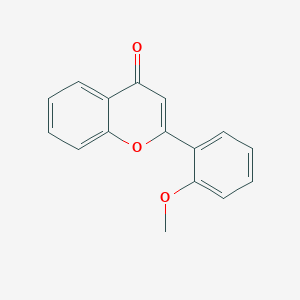

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C16H12O3

- Molecular Weight : 268.26 g/mol

The presence of the methoxy group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and HL60 (leukemia).

- IC50 Values :

- HeLa: IC50 = 20 μM

- MCF-7: IC50 = 25 μM

- HL60: IC50 = 30 μM

These results indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner, showcasing its potential as a chemotherapeutic agent .

Neuroprotective Effects

A study highlighted the neuroprotective effects of methoxyflavones, including this compound, against neuronal cell death induced by oxidative stress. The compound was found to:

- Protect Neurons : Prevent cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.

- Mechanism of Action : Inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like this compound is closely related to their structural features. Key findings from SAR studies include:

- Methoxylation Position : The position of methoxy groups affects potency; for example, compounds with multiple methoxy groups on the B-ring exhibited reduced activity.

- Hydroxyl Substitution : Hydroxylation at specific positions can enhance or diminish biological effects depending on the target .

Data Table of Biological Activities

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | HeLa | 20 | Anticancer |

| This compound | MCF-7 | 25 | Anticancer |

| This compound | HL60 | 30 | Anticancer |

| 4'-Methoxyflavone | SH-SY5Y | Not reported | Neuroprotective |

| 3',4'-Dimethoxyflavone | SH-SY5Y | Not reported | Neuroprotective |

Case Studies

-

Neuroprotection Against Oxidative Stress :

In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress markers in neuronal cells. The compound's ability to modulate antioxidant enzyme activity was noted as a critical factor in its protective effects . -

Anticancer Mechanisms :

A comprehensive study on various methoxylated flavones indicated that this compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDMSUNJUONMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173390 | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-47-4 | |

| Record name | 2'-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research papers primarily focus on the structural characteristics and chemical properties of 2'-methoxyflavone, without delving into specific biological targets or downstream effects. Further research is needed to elucidate these aspects.

ANone: this compound is a naturally occurring flavone, a class of flavonoids.

- Molecular Formula: C16H12O3 [, , ]

- Molecular Weight: 252.27 g/mol [, , ]

- Spectroscopic Data: Several papers report on spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry. [, , , ] For example, the mass spectra often show a characteristic fragment (B+o) resulting from the retro-Diels-Alder reaction of the phenyl group. [] Additionally, 2'-methoxyflavones exhibit a specific (B-1)+ ion in their mass spectra. []

A: While the provided research doesn't directly address material compatibility, the papers describe the crystallization of this compound from various solvents like petroleum ether, isopropanol/toluene, and petroleum. [, , ] This suggests some degree of stability and solubility in these solvents. Further studies are needed to fully understand its compatibility with other materials and its stability under various conditions.

A: The provided research focuses primarily on the isolation, identification, and structural characterization of this compound. [, ] There is no mention of catalytic properties or applications in these studies.

A: Yes, one study utilized computational chemistry to calculate the torsion angle of the exocyclic phenyl ring in 6-hydroxy-2'-methoxyflavone using the AMI Hamiltonian of MOPAC 6. [] This calculation confirmed the nonplanar conformation observed in the X-ray crystal structure. [] Further computational studies could explore other aspects like binding affinities and potential interactions with biological targets.

A: While not directly focusing on this compound, some research highlights the impact of methoxy group positioning on flavone properties. For instance, studies on 6-hydroxy-2'-methoxyflavone suggest that the ortho positions of the methoxy group are not equivalent in terms of energy. [] Additionally, the presence of a methoxy group at the 2' position leads to a positive shift value in pyridine NMR solvent shifts, unlike other monomethoxyflavones. [] This suggests a unique interaction of the 2'-methoxy group with pyridine. Further SAR studies are crucial to understanding how modifications to the this compound structure influence its activity and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.